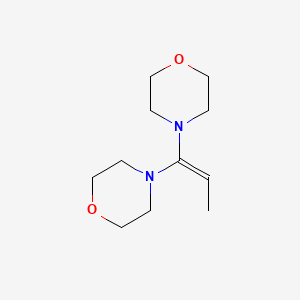
Morpholine, 4,4'-(1-propenylidene)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholine, 4,4’-(1-propenylidene)bis- is an organic compound with the molecular formula C11H20N2O2 This compound is a derivative of morpholine, featuring a propenylidene bridge between two morpholine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4,4’-(1-propenylidene)bis- typically involves the reaction of morpholine with propenylidene derivatives under controlled conditions. One common method is the condensation reaction between morpholine and propenylidene chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Morpholine, 4,4’-(1-propenylidene)bis- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
Morpholine, 4,4’-(1-propenylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted morpholine derivatives.
科学研究应用
Morpholine, 4,4’-(1-propenylidene)bis- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Morpholine, 4,4’-(1-propenylidene)bis- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Morpholine: The parent compound, known for its use in various industrial applications.
4,4’-Methylenebis(morpholine): A similar compound with a methylene bridge instead of a propenylidene bridge.
4,4’-Ethylenebis(morpholine): Another similar compound with an ethylene bridge.
Uniqueness
Morpholine, 4,4’-(1-propenylidene)bis- is unique due to its propenylidene bridge, which imparts distinct chemical properties and reactivity compared to other morpholine derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
60506-54-9 |
|---|---|
分子式 |
C11H20N2O2 |
分子量 |
212.29 g/mol |
IUPAC 名称 |
4-(1-morpholin-4-ylprop-1-enyl)morpholine |
InChI |
InChI=1S/C11H20N2O2/c1-2-11(12-3-7-14-8-4-12)13-5-9-15-10-6-13/h2H,3-10H2,1H3 |
InChI 键 |
IQVGLDYMYGTIRS-UHFFFAOYSA-N |
规范 SMILES |
CC=C(N1CCOCC1)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14619660.png)
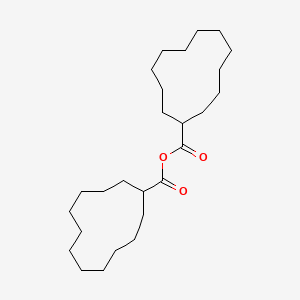
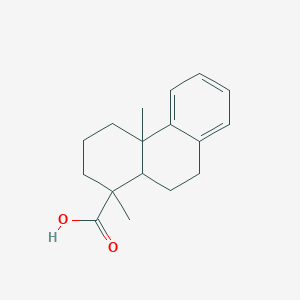
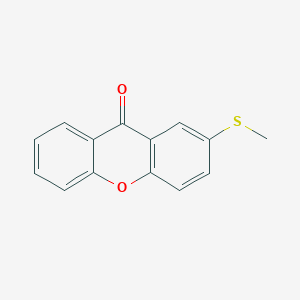
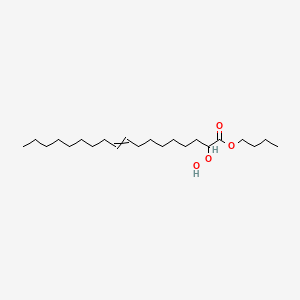
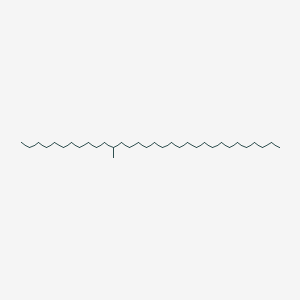
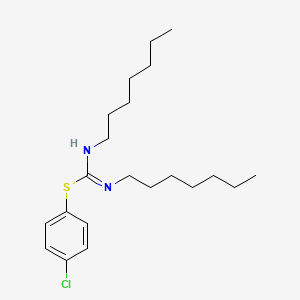

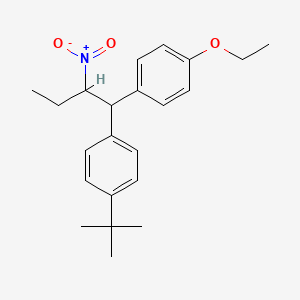
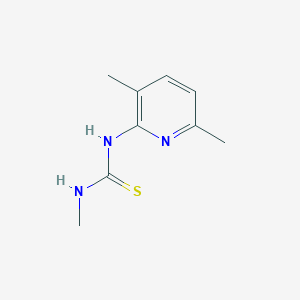
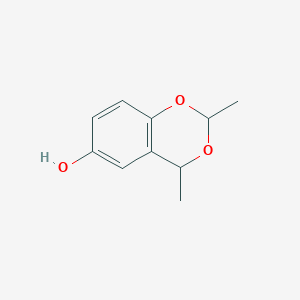
![N~1~,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide](/img/structure/B14619723.png)


